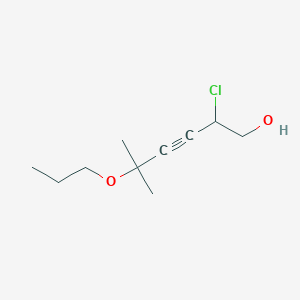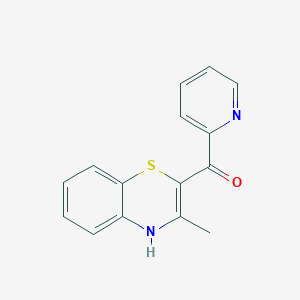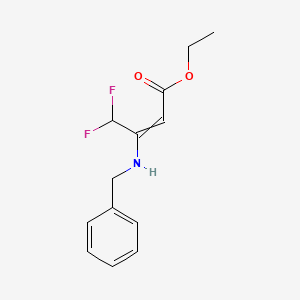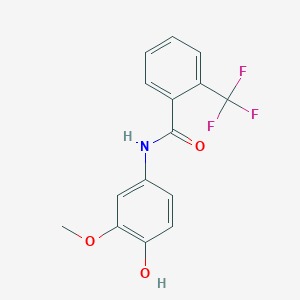![molecular formula C9H9NO B14356991 7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one CAS No. 91201-94-4](/img/structure/B14356991.png)
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural framework and potential biological activities. This compound is part of a broader class of azabicyclo compounds, which are known for their diverse pharmacological properties.
Preparation Methods
The synthesis of 7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one typically involves multistep reactions starting from substituted 2,4-dihydroxoquinoline derivatives. The synthetic route includes the formation of the azabicyclo framework through cyclization reactions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the bicyclic structure is less sterically hindered.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Ethyl-7-azabicyclo[42
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in antimicrobial and anticancer research.
Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one involves its interaction with molecular targets such as enzymes or receptors. In antimicrobial research, it is believed to inhibit bacterial growth by interfering with essential cellular processes. In anticancer research, the compound has shown potential as an inhibitor of β-tubulin, a protein involved in cell division. Molecular docking studies have indicated that the compound binds to the active site of β-tubulin with high affinity, thereby disrupting the microtubule dynamics necessary for cancer cell proliferation .
Comparison with Similar Compounds
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one can be compared with other azabicyclo compounds such as:
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound shares a similar bicyclic structure but lacks the ethyl group at the 7-position.
1H-Imidazo[4,5-c]quinoline derivatives: These compounds have a tricyclic structure and exhibit a wide range of biological activities, including antiviral and antitumor properties.
Tetraimidazoquinoline compounds: These compounds contain multiple imidazoquinoline units and are known for their immunomodulatory effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
91201-94-4 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
7-ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C9H9NO/c1-2-10-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 |
InChI Key |
NWEHBUAFYQQJSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)



![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)

